molecular formula C18H19N3O3S3 B2780505 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide CAS No. 923675-13-2

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide

Katalognummer: B2780505
CAS-Nummer: 923675-13-2
Molekulargewicht: 421.55
InChI-Schlüssel: DLBVFMQKTFTCOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzothiazole core substituted at the 6-position with a dimethylsulfamoyl group (-SO₂N(CH₃)₂) and an acetamide moiety at the 2-position linked to a 4-(methylsulfanyl)phenyl group.

Eigenschaften

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-21(2)27(23,24)14-8-9-15-16(11-14)26-18(19-15)20-17(22)10-12-4-6-13(25-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBVFMQKTFTCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent reactions. The dimethylsulfamoyl group is introduced via sulfonation reactions, while the phenylacetamide moiety is attached through acylation reactions involving appropriate acyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share core benzothiazole or acetamide motifs and are analyzed for comparative insights:

N-{6-[2-(Methylsulfanyl)Pyrimidin-4-yl]-1,3-Benzothiazol-2-yl}Acetamide (PDB 3QJZ)
  • Structure : Benzothiazole substituted at the 6-position with a pyrimidin-4-yl group bearing a methylsulfanyl substituent; acetamide at the 2-position .
  • Key Features :
    • Smaller substituent (pyrimidinyl) compared to the target’s dimethylsulfamoyl group.
    • Demonstrated activity in molecular docking studies against PI3K enzyme (PDB 3QJZ) .
    • Molecular formula: C₁₄H₁₂N₄OS₂; lower molecular weight than the target compound.
N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]-2-[(5-Propan-2-yl-1H-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide
  • Structure : Benzothiazole substituted with a methyl group at the 6-position; acetamide linked to a triazole-sulfanyl phenyl group .
  • Molecular formula: C₂₁H₂₁N₅OS₂; higher lipophilicity due to the isopropyl-triazole substituent.
N-(4-{[(6-Ethoxy-1,3-Benzothiazol-2-yl)Amino]Sulfonyl}Phenyl)Acetamide
  • Structure : Benzothiazole with an ethoxy group at the 6-position and a sulfonamide-linked phenylacetamide .
  • Key Features :
    • Ethoxy group enhances electron-donating effects, contrasting with the electron-withdrawing sulfamoyl group in the target compound.
    • Sulfonamide bridge may improve stability and solubility.

Comparative Analysis Table

Compound Name (Reference) Substituents on Benzothiazole Acetamide Substituent Molecular Formula Key Properties/Activities
Target Compound 6-(Dimethylsulfamoyl) 4-(Methylsulfanyl)phenyl C₁₈H₂₀N₄O₃S₃ High polarity (SO₂N(CH₃)₂), potential kinase interactions
N-{6-[2-(Methylsulfanyl)Pyrimidin-4-yl]-1,3-Benzothiazol-2-yl}Acetamide 6-(Pyrimidin-4-yl-SMe) None (direct acetamide) C₁₄H₁₂N₄OS₂ PI3K docking activity; smaller substituent
Compound 6-Methyl Triazole-sulfanyl phenyl C₂₁H₂₁N₅OS₂ Enhanced H-bonding (triazole); higher lipophilicity
N-(4-{[(6-Ethoxy-Benzothiazol-2-yl)Amino]Sulfonyl}Phenyl)Acetamide 6-Ethoxy Sulfonamide-linked phenyl C₁₆H₁₆N₃O₄S₂ Improved solubility (sulfonamide)

Key Research Findings

Substituent Effects on Binding Affinity: The dimethylsulfamoyl group in the target compound may offer stronger hydrogen-bonding interactions compared to pyrimidinyl (QJZ) or ethoxy groups, as sulfonamides are known to engage in electrostatic interactions with enzyme active sites .

Biological Activity Trends :

  • QJZ (PDB 3QJZ) demonstrated utility in PI3K docking studies, suggesting benzothiazole-acetamides are viable scaffolds for kinase targeting .
  • Triazole-containing analogues (e.g., compound) may exhibit superior binding due to additional hydrogen-bonding motifs .

Crystallographic and Synthetic Insights :

  • Acetamide derivatives frequently form stable crystals with defined hydrogen-bonding networks, as seen in studies using SHELX programs for structural determination .
  • Substituent bulkiness (e.g., dimethylsulfamoyl vs. methyl) influences crystal packing and solubility, critical for drug development .

Biologische Aktivität

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and cancer research. This article provides a comprehensive overview of its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.

This compound belongs to the class of benzothiazole derivatives, characterized by a unique structure that includes a dimethylsulfamoyl group and a methylsulfanyl-substituted phenyl ring. The synthesis typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid under specific reaction conditions utilizing solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

The biological activity of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide primarily involves:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound inhibits COX enzymes, which play a crucial role in the biosynthesis of prostaglandins, thereby reducing inflammation and pain.
  • Induction of Apoptosis : It may promote apoptosis in cancer cells by modulating the expression of key mitochondrial proteins such as Bcl-2 and Bax, leading to the activation of caspases.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown efficacy against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. The evaluation methods included MTT assays for cell viability and acridine orange/ethidium bromide staining to assess apoptosis .
  • IC50 Values : Preliminary results indicated promising IC50 values in the micromolar range, suggesting significant antiproliferative effects. For example, similar compounds in the benzothiazole class have shown IC50 values ranging from 0.33 to 7.10 μM against various cancer cell lines .
Compound Cell Line IC50 (μM) Mechanism
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamideA549TBDApoptosis induction
Related Benzothiazole DerivativeMDA-MB-2310.62COX inhibition

Other Biological Activities

Beyond its anticancer properties, this compound has potential applications in:

  • Antimicrobial Activity : Investigations are ongoing into its efficacy against various bacterial strains, leveraging its unique chemical structure for potential drug development.
  • Anti-inflammatory Properties : The inhibition of COX enzymes also positions this compound as a candidate for anti-inflammatory therapies.

Case Studies

A study focusing on similar benzothiazole derivatives highlighted their effectiveness in inducing apoptosis in tumor cells through various assays. Compounds with similar structural features demonstrated significant anticancer activity by activating apoptotic pathways . This suggests that N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide could be part of a new class of anticancer agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.